molecular formula C13H15BrN4O2S2 B2998323 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097889-25-1

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2998323
CAS No.: 2097889-25-1
M. Wt: 403.31
InChI Key: FNDIZSLRGKWZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a synthetic hybrid compound designed for research purposes, combining a sulfonamide pharmacophore with a 1,2,5-thiadiazole heterocycle. This structural motif is of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a privileged scaffold in pharmacology, known for enabling a wide range of biological activities. Sulfonamides can act as inhibitors for key enzymes like carbonic anhydrase and dihydropteroate synthetase, and they form the basis of many antibacterial, antiglaucoma, and diuretic agents . The 1,2,5-thiadiazole ring is a nitrogen-sulfur containing heterocycle that contributes to the molecule's aromaticity, metabolic stability, and ability to engage in diverse interactions with biological targets. Heterocycles like thiadiazoles are known to be bioisosteres for rings such as pyrimidine and pyridazine, which can fine-tune a compound's lipophilicity, solubility, and overall bioavailability, making them valuable tools for probing biological systems . The specific molecular architecture of this reagent, featuring a piperidine linker connecting the sulfonamide and thiadiazole units, suggests potential for investigating central nervous system (CNS) targets, as such structures often demonstrate an ability to cross the blood-brain barrier . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for screening against novel therapeutic targets, particularly in areas such as infectious diseases, neurology, and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDIZSLRGKWZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structure includes a thiadiazole ring, which is known for its ability to interact with various biological targets. This article aims to consolidate current research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C13H15BrN4O2S2
  • Molecular Weight : 403.31 g/mol
  • CAS Number : 2097889-25-1

The biological activity of this compound can be attributed to its interaction with specific biological targets:

Inhibition of Heat Shock Protein 90 (Hsp90) :
The thiadiazole moiety allows this compound to inhibit Hsp90, a chaperone protein involved in the stabilization and folding of numerous client proteins, including oncoproteins. This inhibition can lead to the degradation of these proteins, making it a potential candidate for cancer therapy .

Calcium Channel Interaction :
Research indicates that derivatives of benzenesulfonamide can interact with calcium channels, influencing cardiovascular functions. The interaction with calcium channels may contribute to changes in perfusion pressure and coronary resistance .

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds suggest potent activity in the micromolar range .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been documented through experimental models. In isolated rat heart studies, certain sulfonamide compounds decreased perfusion pressure and coronary resistance significantly compared to controls. This suggests a potential therapeutic role in managing conditions such as hypertension or heart failure .

Research Findings and Case Studies

StudyCompoundBiological ActivityMethodologyFindings
Wu et al., 19994-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureIsolated rat heart modelSignificant reduction in coronary resistance observed
Schwartz et al., 1995N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionIn vitro assaysPotential use in severe heart failure patients
Figueroa-Valverde et al., 2010Various sulfonamide derivativesCardiovascular effectsExperimental design on perfusion pressureDocumented changes in perfusion pressure over time

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives indicates their ability to cross cellular membranes effectively due to their mesoionic character. This property enhances their bioavailability and therapeutic potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs sharing sulfonamide or heterocyclic frameworks. Key comparisons include:

Structural Analog: 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5)

This compound () shares a brominated sulfonamide core but differs in its heterocyclic system (1,2,4-triazole vs. 1,2,5-thiadiazole) and backbone (thiophene vs. benzene).

  • The 1,2,4-triazole group may engage in hydrogen bonding distinct from the 1,2,5-thiadiazole’s nitrogen-rich profile, affecting solubility or target selectivity .

Data Table: Comparative Properties of Sulfonamide Derivatives

Property 2-Bromo-N-[1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-yl]Benzene-1-Sulfonamide 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5) Example 61 ()
Core Structure Benzene sulfonamide Thiophene sulfonamide Benzene sulfonamide
Heterocyclic Substituent 1,2,5-Thiadiazole 1,2,4-Triazole Pyrazolo[3,4-c]pyrimidine
Halogenation Bromine (C2) Bromine (C5), Chlorine (aryl) Fluorine (C5, aryl)
Molecular Weight (g/mol) ~437 (estimated) ~416 (calculated) ~638 (reported)
Synthetic Yield Not reported Not reported 38%

Research Findings and Implications

  • Bioactivity Potential: The thiadiazole and triazole analogs () suggest that nitrogen-rich heterocycles paired with sulfonamides may target kinases or GPCRs, though specific data for the target compound are lacking.
  • Metabolic Stability : The thiadiazole group in the target compound could confer resistance to oxidative metabolism compared to triazole-containing analogs, as seen in related studies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide?

  • Methodological Answer : Synthesis requires controlled copolymerization techniques to integrate the thiadiazole and piperidine moieties. Critical steps include optimizing reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of monomers to avoid cross-linking. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) is recommended to isolate the product. Analogous protocols for sulfonamide-containing polymers, such as P(CMDA-DMDAAC)s, provide a template for achieving high yields (>75%) . The canonical SMILES notation (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) aids in validating structural integrity during synthesis .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include data collection at 98 K to minimize thermal motion artifacts, refinement with SHELXL-97 (R-factor < 0.05), and validation of bond lengths (e.g., C–S = 1.74–1.78 Å) and angles (e.g., S–N–C = 115–120°). Co-crystallization with sulfathiazole analogs, as demonstrated in Acta Crystallographica studies, enhances crystal packing stability . Supplementary data repositories (e.g., IUCr) provide reference CIF files for comparative analysis .

Advanced Research Questions

Q. How can conformational discrepancies between computational models and experimental data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or torsional flexibility. Combine density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with Hirshfeld surface analysis to map non-covalent interactions (e.g., π-π stacking, hydrogen bonds). For example, in analogous benzothiazole systems, DFT-derived torsion angles (e.g., 15–25°) align with SC-XRD data after accounting for van der Waals corrections . Use software like CrystalExplorer to visualize intermolecular contacts and refine force field parameters .

Q. What strategies are effective in analyzing the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities. Focus on the thiadiazole ring’s electrophilic sulfur and the sulfonamide group’s hydrogen-bonding potential. For validation, compare docking scores (e.g., ΔG = −8.5 to −9.2 kcal/mol) with experimental IC50 values from enzyme inhibition assays. Co-crystallization with target proteins (e.g., kinases) resolves binding modes at 2.0–2.5 Å resolution .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • Methodological Answer : Use LC-MS (ESI+) and high-resolution NMR (600 MHz) to detect brominated byproducts (e.g., debromination at >5% yield). For example, monitor m/z peaks at 420–425 Da (M+H+) for the parent compound and 340–345 Da for degradation products. Gradient elution (acetonitrile/water + 0.1% TFA) on a C18 column resolves impurities. Process optimization, such as reducing APS initiator concentrations (<1 mol%), minimizes side reactions in free-radical copolymerization .

Data Analysis and Validation

Q. What statistical methods are recommended for resolving contradictions in crystallographic data?

  • Methodological Answer : Apply the Hamilton R-factor ratio test to assess model validity. For example, if two models yield R-factors of 0.044 and 0.052, compute the ratio (R1/R2 = 0.85) and compare it to critical values (α = 0.05). Use PLATON’s ADDSYM tool to check for missed symmetry elements in low-symmetry space groups (e.g., P21/c vs. P1) . Cross-validate with powder XRD to confirm phase purity (>98%).

Q. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom activates the benzene ring for Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O). Kinetic studies show a 2.5-fold rate increase compared to non-brominated analogs. Monitor reaction progress via 1H NMR (disappearance of δ 7.8–8.0 ppm aromatic protons). For regioselectivity, computational NBO analysis predicts charge density at the para position (Mulliken charge = −0.12 e) .

Comparative Studies

Q. How does this compound compare to structurally related sulfonamides in terms of thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N2 (10°C/min) reveals decomposition onset at 220–230°C, comparable to N,N-diethylbenzene-sulfonamide derivatives. Differential scanning calorimetry (DSC) shows a glass transition (Tg) at 85°C, attributed to the flexible piperidine-thiadiazole linkage. In contrast, trifluoromethyl-substituted analogs exhibit higher Tg (110–120°C) due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.